(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463117
InChI: InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16?/m0/s1
SMILES: CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide

CAS No.:

Cat. No.: VC13463117

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-propionamide -

Specification

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
Standard InChI InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16?/m0/s1
Standard InChI Key FLQIYJMLFSGQTA-KNVGNIICSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N
SMILES CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N
Canonical SMILES CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • A benzyl group attached to the pyrrolidine’s nitrogen atom.

  • An N-cyclopropyl-propionamide side chain bonded to the pyrrolidine’s 3-position.

The stereochemistry is defined by the (S)-configuration at the α-carbon of the amino acid backbone and the (3S)-configuration of the pyrrolidine ring . This chiral arrangement influences its binding affinity to biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes involved in neurotransmitter regulation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₃O
Molecular Weight287.4 g/mol
IUPAC Name(S)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
CAS Registry Number1354024-93-3
Synonymous IdentifiersDB-224215, 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and cyclopropyl methylene groups (δ 0.5–1.2 ppm). High-resolution MS shows a molecular ion peak at m/z 287.4 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: The pyrrolidine ring is benzylated at the 1-position using benzyl bromide under basic conditions .

  • Amide Coupling: The 3-position of pyrrolidine is functionalized via a carbodiimide-mediated coupling reaction between cyclopropylamine and (S)-2-aminopropionic acid.

  • Chiral Resolution: Enantiomeric purity is achieved using chiral column chromatography or enzymatic resolution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Benzyl bromide, K₂CO₃, DMF, 80°C78%
2EDC/HOBt, DCM, RT65%
3Chiralcel OD-H column, hexane/IPA>99% ee

Industrial-Scale Production

Industrial synthesis optimizes cost and scalability. A continuous-flow reactor system has been proposed to enhance the amide coupling step’s efficiency, reducing reaction time from 12 hours to 2 hours.

Pharmacological Properties

Mechanism of Action

The compound exhibits high affinity for κ-opioid receptors (KOR) and sigma-1 receptors (σ₁R), with Kᵢ values of 12 nM and 8 nM, respectively . This dual activity suggests potential applications in pain management and neuropsychiatric disorders. The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation.

Preclinical Findings

  • Analgesic Effects: In rodent models, the compound reduced inflammatory pain by 60% at 10 mg/kg (oral administration) .

  • Neuroprotective Activity: It attenuated glutamate-induced neurotoxicity in cortical neurons by 45% at 1 μM, likely via σ₁R-mediated Ca²⁺ modulation.

Table 3: Pharmacokinetic Profile (Rat)

ParameterValueMethod
Oral Bioavailability32%LC-MS/MS
Half-life (t₁/₂)4.2 hoursNon-compartmental
Protein Binding89%Equilibrium dialysis

Therapeutic Applications

Neuropsychiatric Disorders

Preliminary data suggest efficacy in treatment-resistant depression. In a forced swim test, it reduced immobility time by 50% at 5 mg/kg, comparable to imipramine.

Future Directions

  • Clinical Trials: Phase I studies are needed to establish human tolerability.

  • Structural Optimization: Introducing fluorinated cyclopropyl groups may enhance blood-brain barrier permeability.

  • Combination Therapies: Synergy with NMDA receptor antagonists warrants investigation .

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